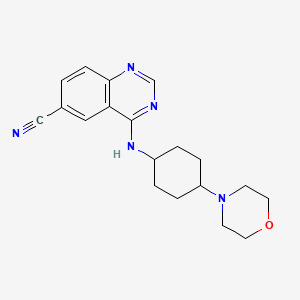

卡瑞巴替丁

描述

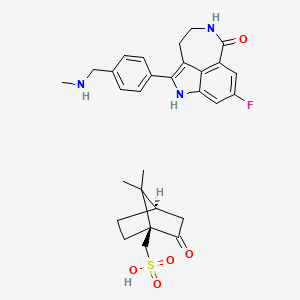

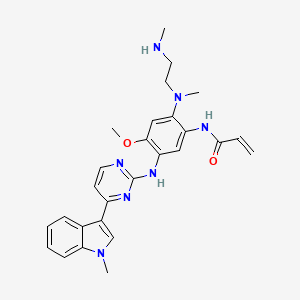

鲁卡帕利布卡姆斯酯是一种主要用作抗癌剂的药物化合物。它是一种聚(ADP-核糖)聚合酶(PARP)抑制剂,靶向DNA修复酶PARP-1。 该化合物在治疗具有BRCA突变的癌症(如卵巢癌和前列腺癌)方面特别有效 .

科学研究应用

鲁卡帕利布卡姆斯酯具有广泛的科学研究应用,包括:

化学: 用作研究PARP抑制和DNA修复机制的模型化合物。

生物学: 研究其对细胞过程和遗传稳定性的影响。

医学: 用于卵巢癌和前列腺癌的临床试验和治疗,尤其是在具有BRCA突变的患者中

工业: 用于开发新的癌症疗法和诊断工具.

作用机制

鲁卡帕利布卡姆斯酯通过抑制PARP酶(包括PARP-1、PARP-2和PARP-3)的活性发挥作用。这些酶在DNA修复中起着至关重要的作用。通过抑制PARP,鲁卡帕利布卡姆斯酯阻止癌细胞中DNA损伤的修复,从而导致细胞死亡。 这种机制在具有BRCA突变的癌细胞中特别有效,这些细胞的DNA修复途径已经受损 .

类似化合物:

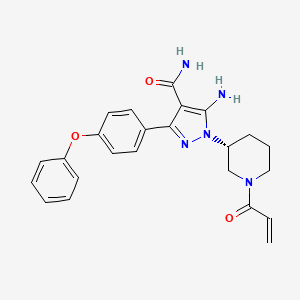

奥拉帕利布: 另一种PARP抑制剂,用于治疗卵巢癌和乳腺癌。

尼拉帕利布: 用于维持治疗卵巢癌的PARP抑制剂。

塔拉佐帕利布: 用于治疗乳腺癌的PARP抑制剂。

比较: 鲁卡帕利布卡姆斯酯在特异性靶向PARP-1、PARP-2和PARP-3以及在治疗具有BRCA突变的癌症方面的有效性方面是独一无二的。 与其他PARP抑制剂相比,鲁卡帕利布卡姆斯酯在临床试验中显示出良好的安全性特征和有效性 .

生化分析

Biochemical Properties

Rucaparib camsylate interacts with PARP enzymes, which play a crucial role in DNA repair . By inhibiting these enzymes, Rucaparib camsylate enhances the accumulation of DNA strand breaks, promotes genomic instability, and induces cell cycle arrest and apoptosis . It is proposed to work in several PARP-dependent and PARP-independent mechanisms of action .

Cellular Effects

Rucaparib camsylate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By targeting genetically-mutated cancer cells that lack a DNA repair mechanism, Rucaparib camsylate causes cancer cell death and reduces tumor growth .

Molecular Mechanism

Rucaparib camsylate exerts its effects at the molecular level through several mechanisms. It selectively binds to PARP1, 2, and 3 and inhibits PARP-mediated DNA repair . This leads to the accumulation of DNA strand breaks, promoting genomic instability and inducing cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rucaparib camsylate change over time. It has been observed that the accumulation in plasma exposure occurred after repeated administration of the approved 600-mg twice-daily dosage . Steady state was achieved after continuous twice-daily dosing for a week .

Dosage Effects in Animal Models

The effects of Rucaparib camsylate vary with different dosages in animal models. Mouse plasma and tumor concentrations of Rucaparib increased with Rucaparib dose and were inversely correlated with PAR levels and directly correlated with greater tumor growth inhibition .

Metabolic Pathways

Rucaparib camsylate is involved in the metabolic pathways of DNA repair. It interacts with the enzymes PARP1, PARP2, and PARP3, which play a crucial role in DNA repair .

Transport and Distribution

Rucaparib camsylate is transported and distributed within cells and tissues. In vitro studies suggested that Rucaparib inhibits transporters MATE1, MATE2-K, OCT1, and OCT2 .

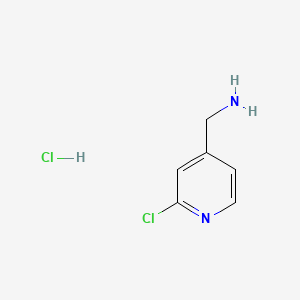

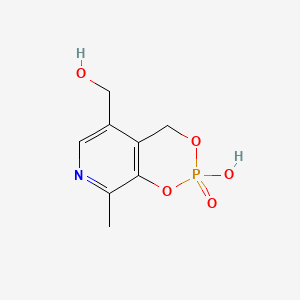

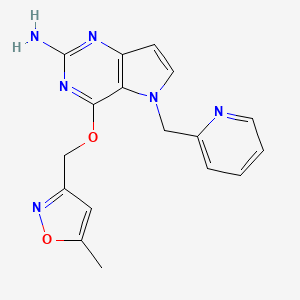

准备方法

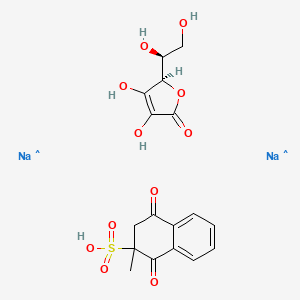

合成路线和反应条件: 鲁卡帕利布卡姆斯酯的制备涉及合成鲁卡帕利布,然后将其转化为卡姆斯酯盐。鲁卡帕利布的合成通常涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 一种方法是将鲁卡帕利布溶解在乙醇中,然后加入乙腈等抗溶剂以沉淀卡姆斯酯盐 .

工业生产方法: 鲁卡帕利布卡姆斯酯的工业生产重点在于优化产量、纯度和稳定性。该过程涉及鲁卡帕利布的大规模合成,然后使用樟脑磺酸将其转化为卡姆斯酯盐。 然后纯化和结晶所得产物以获得所需的形态 .

化学反应分析

反应类型: 鲁卡帕利布卡姆斯酯经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一种官能团替换一种官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 常用的试剂包括卤素和亲核试剂,在酸性或碱性条件下。

主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可能会产生化合物的还原形式 .

相似化合物的比较

Olaparib: Another PARP inhibitor used in the treatment of ovarian and breast cancers.

Niraparib: A PARP inhibitor used for the maintenance treatment of ovarian cancer.

Talazoparib: A PARP inhibitor used in the treatment of breast cancer.

Comparison: Rucaparib camsylate is unique in its specific targeting of PARP-1, PARP-2, and PARP-3, and its effectiveness in treating cancers with BRCA mutations. Compared to other PARP inhibitors, rucaparib camsylate has shown a favorable safety profile and efficacy in clinical trials .

属性

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBJJAFXHQQSRW-STOWLHSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027866 | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859053-21-6 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-, compd. with 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1859053-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUCAPARIB CAMSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AX9SJ8KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Rucaparib camsylate interact with its target and what are the downstream effects?

A1: Rucaparib camsylate functions as a potent inhibitor of PARP-1, PARP-2, and PARP-3 enzymes [, ]. These enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting PARP activity, Rucaparib camsylate prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR), a key DNA repair pathway. [, ].

Q2: What are the indications for use of Rucaparib camsylate and how does its companion diagnostic test contribute to its targeted application?

A2: The U.S. Food and Drug Administration (FDA) has approved Rucaparib camsylate for the treatment of patients with advanced ovarian cancer harboring a deleterious BRCA mutation (germline and/or somatic) who have undergone two or more prior chemotherapies []. Importantly, Rucaparib camsylate has demonstrated clinical efficacy in treating ovarian tumors with both BRCA mutations and those exhibiting homologous recombination deficiency (HRD) loss of heterozygosity (LOH) [, ]. Its companion diagnostic, the FoundationFocus™ CDxBRCA test, is the first FDA-approved next-generation sequencing-based companion diagnostic specifically designed to identify patients likely to benefit from Rucaparib camsylate therapy [].

Q3: How does Rucaparib camsylate compare to other PARP inhibitors in development for recurrent ovarian cancer therapy?

A3: Rucaparib camsylate is one of several PARP inhibitors being investigated for the treatment of recurrent ovarian cancer. Similar to Rucaparib camsylate, other PARP inhibitors, such as Olaparib, Niraparib, Veliparib, and Talazoparib, are also being developed alongside companion diagnostic (CDx) tests to enhance treatment targeting []. These CDx assays play a crucial role in identifying patients most likely to respond to specific PARP inhibitor therapies, ultimately optimizing treatment outcomes. [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)